molecular formula C19H19N3O4 B2781856 13-Ethyl-8-(4-ethylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 863668-68-2

13-Ethyl-8-(4-ethylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione

Cat. No.: B2781856
CAS No.: 863668-68-2
M. Wt: 353.378
InChI Key: PGMZEGLDGZVIHV-UHFFFAOYSA-N
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Description

13-Ethyl-8-(4-ethylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione is a useful research compound. Its molecular formula is C19H19N3O4 and its molecular weight is 353.378. The purity is usually 95%.
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Scientific Research Applications

Complexation and Metal Interaction

Compounds with cyclic structures, including triazolines and crown ethers, have shown potential in complexing with metal atoms due to their ability to form stable complexes. This can be particularly useful in catalysis, environmental remediation, and the development of new materials. For instance, the compound 4,7-dioxa-10-thia-1,12,13-triazabicyclo[9.3.0]tetradeca-11,13-diene demonstrates an 11-membered ring, which appears in a chair conformation and has shown potential for complexation of metal atoms (Lazrak et al., 2000).

Synthetic Chemistry and Material Science

The structure's complexity and the presence of multiple functional groups make it a candidate for synthetic transformations and material science applications. Cyclic and acyclic dienes, for example, undergo heterodimerization reactions, which are fundamental in synthesizing biologically relevant compounds. Such transformations could be explored with the compound to generate novel molecules with potential pharmacological activities or for material applications (Zhang & RajanBabu, 2006).

Molecular Structure and Design

The detailed study of related compounds' molecular structures, including their conformational dynamics and stereochemistry, provides insights into designing molecules with specific properties. For instance, analyzing the structure of a hydrated Schiff base derivative highlights the importance of molecular orientation and water molecule interactions in the crystal structure, which can influence the design of molecules for specific binding or catalytic properties (Nathan & Silver, 1997).

Cycloaddition Reactions

Cycloaddition reactions are crucial in synthetic organic chemistry, allowing for the construction of complex cyclic structures. The compound's structure suggests it could participate in or be synthesized via cycloaddition reactions, which are instrumental in producing compounds with significant biological or material applications. For example, the synthesis of 9-aryl-7-oxa-8-azatricyclo[4.3.1.0]deca-2,4,8-trienes through cycloaddition reactions showcases the utility of such processes in generating structurally complex and functionally diverse molecules (Nitta, Sogo, & Nakayama, 1979).

Properties

IUPAC Name

13-ethyl-8-(4-ethylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-3-10-5-7-11(8-6-10)13-14-12(9-26-18(14)24)20-16-15(13)17(23)21-19(25)22(16)4-2/h5-8,13,20H,3-4,9H2,1-2H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMZEGLDGZVIHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2C3=C(COC3=O)NC4=C2C(=O)NC(=O)N4CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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